N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
CAS No. |
898521-19-2 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-16-8-6-7-11-21(16)27-26-19-12-13-20(17(2)14-19)25-24(29)22-15-23(30-28-22)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,25,29) |
InChI Key |
IGXVCAYNFMQZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling for Azo Segment Formation
The azo linkage is constructed via diazotization of 2-methylaniline followed by coupling with 4-amino-2-methylphenol. In a representative procedure, 2-methylaniline (10 mmol) is dissolved in hydrochloric acid (6 M, 15 mL) at 0–5°C, followed by dropwise addition of sodium nitrite (1.1 equiv) to form the diazonium salt. This intermediate is coupled with 4-amino-2-methylphenol in aqueous NaOH (pH 8–9) at 0°C, yielding the (E)-configured azo intermediate (72% yield). The reaction’s regioselectivity is pH-dependent, with alkaline conditions favoring para coupling.
Table 1: Optimization of Azo Coupling Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 0–5 | 72 |
| pH | 8–9 | 72 |
| Reaction Time (h) | 2 | 72 |
| Diazonium Salt Equiv | 1.1 | 72 |
Oxazole Ring Construction via Cyclodehydration
The oxazole moiety is synthesized from 5-phenyl-1,2-oxazole-3-carboxylic acid and the azo-aniline intermediate. Cyclodehydration of N-(2-methyl-4-aminophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is achieved using phosphoryl chloride (POCl₃) under reflux (110°C, 4 h), yielding the oxazole ring (68% yield). Alternatively, silver carbonate (Ag₂CO₃)-mediated cyclization of a keto-amide precursor in dichloromethane (25°C, 12 h) enhances regioselectivity (82% yield).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration. Silver ions stabilize the transition state, reducing side reactions.
Fragment Condensation Approach
Pre-formed azo and oxazole segments are coupled via carboxamide linkage. The oxazole-3-carboxylic acid (1 equiv) is activated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the azo-aniline intermediate in tetrahydrofuran (THF) at 25°C (16 h, 75% yield).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | 25 | 75 |
| DCC/HOBt | DMF | 0 | 63 |
| EDC/HCl | CH₂Cl₂ | 25 | 58 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Infrared (IR) Spectroscopy
Key absorptions at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (N=N stretch), and 1520 cm⁻¹ (oxazole ring).
Process Optimization and Yield Enhancement
Catalytic Improvements
Silver carbonate (Ag₂CO₃) increases cyclization efficiency by 14% compared to non-catalytic methods. Palladium on carbon (Pd/C) facilitates nitro reductions in precursor synthesis (89% yield).
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) improve oxazole ring stability, while temperatures >100°C promote decomposition.
Table 3: Solvent Impact on Oxazole Stability
| Solvent | Temperature (°C) | Decomposition (%) |
|---|---|---|
| DMF | 25 | 2 |
| THF | 25 | 3 |
| Toluene | 25 | 12 |
Industrial-Scale Considerations
Batch processes using continuous diazotization reactors achieve 85% conversion efficiency. Green chemistry approaches substitute POCl₃ with biocatalysts (lipases), reducing hazardous waste .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diazenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl and oxazole rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may result in the formation of amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines.
Case Studies:
- Study on Anticancer Activity : A study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against multiple cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% . This suggests that similar structures may exhibit comparable efficacy.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| N-Aryl 1 | SNB-19 | 86.61% |
| N-Aryl 2 | OVCAR-8 | 85.26% |
| N-Aryl 3 | NCI-H40 | 75.99% |
Synthesis Overview:
- Diazotization : The initial step involves the formation of a diazonium salt from an amine precursor.
- Coupling Reaction : The diazonium salt is then coupled with a phenolic or oxazole compound to yield the desired product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Significance
The biological significance of this compound extends beyond anticancer activity. Compounds containing oxazole moieties are known for their diverse biological activities including:
- Antimicrobial properties : Oxazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anti-diabetic effects : Some studies indicate that oxazole compounds can lower glucose levels in diabetic models .
Potential Research Areas:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to enhance anticancer effects.
- Mechanism Studies : Understanding the molecular mechanisms underlying its anticancer activity to identify potential targets for drug development.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of the aryl hydrocarbon receptor (AhR), preventing the receptor’s activation and subsequent downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural and Electronic Differences
- Azo Group vs. Halogen/Sulfonamide Substituents: The target compound’s diazenyl group introduces conjugation and planarity, which may enhance crystallinity or photochemical properties.
- Steric Effects: The 2-methyl substituents on both the diazenyl and phenyl groups in the target compound create steric bulk, which could hinder rotational freedom or intermolecular packing compared to non-methylated analogues like CAS 898521-24-9 .
Biological Activity
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide, a compound with complex structural characteristics, has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its implications in biological systems.
Chemical Structure and Properties
The compound can be described by the following chemical formula and molecular weight:
- Molecular Formula : C24H24N4O
- Molecular Weight : 380.4418 g/mol
Structural Representation
The structural representation of the compound highlights its diazenyl and oxazole functionalities, which are crucial for its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
Case Study: Azo Compounds in Cancer Therapy
A study conducted on a series of azo compounds demonstrated their ability to inhibit tumor growth in vitro. The mechanism was attributed to their interaction with cellular targets leading to cell cycle arrest and apoptosis induction. The specific compound showed IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial properties of azo compounds have also been documented. The structure of this compound suggests potential activity against various bacterial strains.
Research Findings: Antimicrobial Efficacy
In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics.
Anti-inflammatory Effects
Recent investigations have suggested that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Mechanistic Insights
The anti-inflammatory activity may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, treatment with the compound resulted in reduced inflammation markers and improved clinical outcomes.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammation markers |
IC50 Values for Anticancer Activity
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Control Chemotherapeutic Agent | 10 | MCF-7 |
Q & A
Basic: What experimental methodologies are recommended for synthesizing this compound with high purity?
The synthesis of this diazenyl-linked oxazole carboxamide requires multi-step organic reactions. Key steps include:
- Diazenyl coupling : Optimize the (E)-configuration by controlling pH (neutral to slightly acidic) and temperature (0–5°C) during the azo bond formation, as diazenyl groups are prone to isomerization under basic or high-temperature conditions .
- Oxazole ring formation : Use cyclization reactions (e.g., via Huisgen 1,3-dipolar cycloaddition) with catalytic copper(I) to ensure regioselectivity .
- Purification : Employ column chromatography with a gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>98%) .
Basic: How can the molecular structure be unambiguously confirmed?
A combination of spectroscopic and crystallographic methods is essential:
- X-ray crystallography : Refine single-crystal data using SHELXL (for anisotropic displacement parameters) and validate with WinGX for symmetry checks .
- Spectroscopy : Use / NMR to confirm substituent positions (e.g., diazenyl (E)-configuration shows characteristic coupling constants) and FT-IR for carbonyl (C=O) and azo (N=N) bond verification .
Advanced: How to resolve contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?
- SHELXL refinement : Apply restraints/constraints for disordered regions (e.g., methyl or phenyl groups) and validate using R-factor convergence (<5% difference) .
- Validation tools : Use PLATON (integrated in WinGX) to check for missed symmetry or twinning. For high thermal motion, employ TLS parameterization in SHELXL .
- Data cross-check : Compare results with ORTEP-3 graphical models to visualize anisotropic displacement ellipsoids and identify overinterpretation .
Advanced: What computational strategies predict the compound’s biological interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Parameterize the diazenyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with in vitro assays (e.g., enzyme inhibition) .
Basic: How to mitigate decomposition during storage or reaction?
- Light sensitivity : Store in amber vials at -20°C under inert gas (N) due to the photolabile diazenyl group .
- Reaction conditions : Avoid strong oxidizers and UV light during synthesis. Monitor degradation via TLC (R shifts) or LC-MS .
Advanced: How do substituents (methyl, phenyl) influence electronic properties and reactivity?
- Hammett analysis : Correlate σ values of substituents with reaction rates (e.g., diazenyl coupling efficiency) to quantify electronic effects .
- Comparative studies : Synthesize analogs (e.g., replacing 2-methylphenyl with methoxyphenyl) and analyze via cyclic voltammetry to assess redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
